molecular formula C20H20N2O5 B557855 Fmoc-Ala-Gly-OH CAS No. 116747-54-7

Fmoc-Ala-Gly-OH

Cat. No.: B557855
CAS No.: 116747-54-7
M. Wt: 368.4 g/mol
InChI Key: GOCNEQGFDAXBQE-LBPRGKRZSA-N
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Description

“Fmoc-Ala-Gly-OH” is a compound with the molecular formula C20H20N2O5 . It is also known by other names such as N-(fluorenylmethoxycarbonyl)-L-alanyl-glycine . It is used in peptide synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of FMOC-Ala-OH as a raw material . The synthesis process is optimized to avoid racemization . Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .


Molecular Structure Analysis

The molecular weight of “this compound” is 368.38 g/mol . The IUPAC name is 2-[[ (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid . The InChIKey is GOCNEQGFDAXBQE-LBPRGKRZSA-N .


Chemical Reactions Analysis

“this compound” is used in Fmoc SPPS for peptide sequences containing Gly . The Fmoc group is rapidly removed by base .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 678.2±45.0 °C and a predicted density of 1.307±0.06 g/cm3 . It has a pKa value of 3.39±0.10 (Predicted) .

Scientific Research Applications

  • Fmoc-Ala-Gly-OH, along with other Fmoc-protected amino acid derivatives, is used in protease-catalyzed peptide synthesis, demonstrating the influence of reaction media and parameters on peptide bond formation (Kuhl, Säuberlich, & Jakubke, 1992).

  • Fmoc as an N-α-protecting group is integral in the stepwise solid-phase synthesis of peptides, such as the synthesis of H-(Ala)6-Lys-OH, which is tracked using near-infrared Fourier-transform Raman spectroscopy (Larsen et al., 1993).

  • Fmoc-based solid-phase peptide synthesis methods are developed for peptides with C-terminal asparagine or glutamine, demonstrating their use in the synthesis of complex peptides (Albericio, Abel, & Bárány, 2009).

  • The incorporation of O-phosphotyrosine into synthetic peptides using Fmoc chemistry is described, showcasing the utility of this compound in the synthesis of complex peptide sequences (Kitas et al., 1989).

  • Fmoc solid-phase peptide synthesis (SPPS) protocols are used in the development of novel PEGtide dendrons for macrophage targeting in drug delivery applications (Gao et al., 2013).

  • Research into synthesizing and structuring Fmoc-L-Lys(Boc)-Gly-OH provides experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Key, 2013).

  • Fmoc-peptide acid chlorides are utilized in fragment coupling, showcasing the versatility of Fmoc chemistry in the synthesis of complex peptides like β-Casomorphin (Babu, Gayathri, & Gopi, 1999).

  • Studies on Fmoc-conjugated peptides like Fmoc-Ala-Lac demonstrate their role in the formation of nanostructures and hydrogels, expanding our understanding of peptide self-assembly (Eckes et al., 2014).

  • The formation of Fmoc-β-Alanine during Fmoc-protections with Fmoc-OSu is examined, highlighting potential side reactions and implications for peptide synthesis (Obkircher, Stähelin, & Dick, 2008).

  • Enhanced stereoselectivity in the synthesis of Fmoc-protected amino acids using a novel chiral Cu(II) complex is explored, revealing new approaches for asymmetric synthesis in peptide chemistry (Smith et al., 2011).

  • The synthesis of bifunctional peptide derivatives based on a β-cyclodextrin core using Fmoc SPPS illustrates the potential of Fmoc chemistry in drug transport and release applications (White, Plieger, & Harding, 2010).

  • Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry reveals the effect of the Fmoc group on peptide fragmentation, crucial for peptide analysis (Ramesh et al., 2011).

Safety and Hazards

“Fmoc-Ala-Gly-OH” is classified under GHS07. The hazard statements include H315-H319 . Precautionary measures include avoiding contact with skin, eyes, and clothing .

Future Directions

The future directions of “Fmoc-Ala-Gly-OH” could involve further optimization of the synthesis process to increase material throughput and avoid racemization .

Relevant Papers The relevant papers retrieved discuss the synthesis of “this compound” and its use in peptide synthesis .

Mechanism of Action

Target of Action

Fmoc-Ala-Gly-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are being linked together to form peptides .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protective group for the amino group during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed by a base . This allows for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It is used as a building block in the preparation of peptides . The Fmoc group protects the amino group during the coupling reaction, preventing it from reacting with other groups . After the coupling reaction, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of solvent and the specific conditions of the reaction .

Result of Action

The result of the action of this compound is the formation of peptides with the desired sequence . The Fmoc group allows for the precise addition of amino acids in the correct order . After the peptide has been synthesized, the Fmoc group can be removed, leaving the final peptide product .

Action Environment

The action of this compound is influenced by the environment in which the peptide synthesis takes place. Factors such as the pH of the solution, the temperature, and the concentration of the reagents can all affect the efficiency of the reaction . The Fmoc group is stable under acidic conditions, but can be removed under basic conditions . This property allows for the selective protection and deprotection of the amino group, which is crucial for the success of peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-Ala-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes . The nature of these interactions is largely determined by the Fmoc group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis . It can influence cell function by contributing to the formation of peptides that play roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other biomolecules during peptide synthesis . The Fmoc group can be rapidly removed by base, allowing the peptide chain to continue to grow . This process can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during these processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in peptide synthesis

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely dependent on its role in peptide synthesis

Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCNEQGFDAXBQE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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